Bis(4-ethynylphenyl)methanone
Description
Bis(4-ethynylphenyl)methanone is a diarylketone derivative characterized by two ethynyl-substituted phenyl groups attached to a central carbonyl group. The ethynyl (-C≡CH) substituents confer unique electronic and steric properties, enabling applications in organic electronics, catalysis, and materials science. Its synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, as seen in structurally similar compounds like (4-ethynylphenyl)(phenyl)methanone, which is synthesized via deprotection of trimethylsilyl-protected alkynes under basic conditions . The compound’s rigid, conjugated structure enhances thermal stability and optoelectronic performance, making it valuable in advanced material design.
Properties
Molecular Formula |
C17H10O |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
bis(4-ethynylphenyl)methanone |
InChI |
InChI=1S/C17H10O/c1-3-13-5-9-15(10-6-13)17(18)16-11-7-14(4-2)8-12-16/h1-2,5-12H |
InChI Key |
FGMXODQMIWSMQD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Thermal Stability
Bis(4-ethynylphenyl)methanone exhibits superior thermal stability compared to compounds with bulkier or hydrogen-bonding substituents. For instance:
- Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) decompose at 288.7°C and 247.6°C, respectively, due to extensive hydrogen-bonding networks that destabilize at lower temperatures .
- Carbazole-dendronized emitters (CDE1 and CDE2), which share a bis(phenylmethanone) core, show decomposition temperatures (Td) of 471°C and 507°C, attributed to their dendritic tert-butyl groups and rigid acridine units .
Table 1: Thermal Stability of Selected Diarylmethanones
| Compound | Decomposition Temperature (°C) | Key Structural Features |
|---|---|---|
| This compound | Not reported | Ethynyl groups, conjugated system |
| Di(1H-tetrazol-5-yl)methanone oxime | 288.7 | Hydrogen-bonded tetrazole units |
| CDE1 | 471 | Carbazole dendrons, tert-butyl |
Electronic and Steric Properties
- Fluorinated Derivatives: Bis(4-fluorophenyl)methanone’s fluorine substituents increase electronegativity, enhancing oxidative stability but reducing solubility in polar solvents .
- Thiophene-Linked Analogs: Compounds like 1,1'-(2,5-thiophenediyl)bis[1-(2-benzofuranyl)methanone] exhibit extended π-conjugation, improving charge transport in organic electronics .
- Steric Hindrance: Cyclopentyl(1-Indole-3-yl)methanone and cyclohexyl(1-Indole-3-yl)methanone show reduced reactivity due to indole’s bulky 2- and 3-positions . In contrast, this compound’s linear ethynyl groups minimize steric hindrance, favoring planar molecular geometries.
Table 3: Substituent Effects on Key Properties
| Compound Type | Substituent | Electronic Effect | Solubility |
|---|---|---|---|
| This compound | Ethynyl (-C≡CH) | Electron-withdrawing | Moderate in THF, DCM |
| Bis(4-fluorophenyl)methanone | Fluorine (-F) | Strongly electron-withdrawing | Low in polar solvents |
| CDE1/CDE2 | Carbazole dendrons | Electron-rich | High in toluene, chlorobenzene |
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